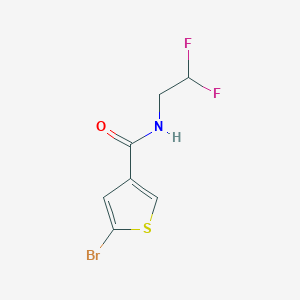

5-bromo-N-(2,2-difluoroethyl)thiophene-3-carboxamide

Description

5-Bromo-N-(2,2-difluoroethyl)thiophene-3-carboxamide is a brominated thiophene derivative with a carboxamide functional group substituted at the 3-position of the thiophene ring and a 2,2-difluoroethylamine moiety. The bromine atom at the 5-position enhances its electrophilic reactivity, making it a valuable intermediate in medicinal chemistry and materials science. The 2,2-difluoroethyl group introduces strong electron-withdrawing effects, which may influence solubility, stability, and biological activity compared to alkyl or aryl-substituted analogs.

Properties

IUPAC Name |

5-bromo-N-(2,2-difluoroethyl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2NOS/c8-5-1-4(3-13-5)7(12)11-2-6(9)10/h1,3,6H,2H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUPUQDTLVBNFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C(=O)NCC(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination Using Molecular Bromine

A modified procedure from the bromination of 2,2-difluorobenzodioxole can be adapted:

-

Reagents : Thiophene-3-carboxylic acid, bromine (Br₂), iron filings (Fe), carbon tetrachloride (CCl₄).

-

Conditions : Bromine is added dropwise to a mixture of thiophene-3-carboxylic acid and Fe in CCl₄ at 0–5°C, followed by gradual warming to 75°C.

-

Mechanism : Fe acts as a Lewis acid catalyst, polarizing Br₂ to facilitate electrophilic attack at the 5-position.

Alternative Bromination with HBr/H₂O₂

For acid-sensitive substrates, a milder bromination method employs HBr and H₂O₂:

-

Reagents : Thiophene-3-carboxylic acid, 47% HBr, 30% H₂O₂.

-

Conditions : H₂O₂ is added to a cooled (10°C) mixture of HBr and thiophene-3-carboxylic acid, followed by heating to 70°C.

-

Advantages : Avoids harsh Br₂ handling; suitable for large-scale synthesis.

Amide Bond Formation with 2,2-Difluoroethylamine

The coupling of 5-bromothiophene-3-carboxylic acid with 2,2-difluoroethylamine can be achieved through multiple activation strategies:

Acid Chloride-Mediated Coupling

Conversion of the carboxylic acid to its acid chloride followed by amine nucleophilic acyl substitution:

-

Acid Chloride Synthesis :

-

Reagents : 5-Bromothiophene-3-carboxylic acid, thionyl chloride (SOCl₂), catalytic DMF.

-

Conditions : Reflux in SOCl₂ for 2–3 h, followed by solvent removal under vacuum.

-

-

Amidation :

Titanium Tetrachloride (TiCl₄)-Mediated Condensation

A one-pot method inspired by the synthesis of pyrazine-thiophene carboxamides:

-

Reagents : 5-Bromothiophene-3-carboxylic acid, 2,2-difluoroethylamine, TiCl₄, pyridine.

-

Conditions : Anhydrous DCM, 0°C to room temperature, 6–8 h.

-

Mechanism : TiCl₄ activates the carboxylic acid by forming a reactive intermediate, facilitating direct coupling with the amine.

Coupling Reagents: EDCl/HOBt

Modern peptide coupling reagents offer mild conditions:

-

Reagents : 5-Bromothiophene-3-carboxylic acid, 2,2-difluoroethylamine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), hydroxybenzotriazole (HOBt), DMF.

-

Conditions : Room temperature, 4–6 h.

-

Advantages : High functional group tolerance; minimal racemization.

Comparative Analysis of Amidation Methods

| Method | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| Acid Chloride | Room temp, 24 h | 65–75% | >95% | Moderate |

| TiCl₄-Mediated | 0°C to RT, 6–8 h | ~70% | >90% | High |

| EDCl/HOBt | RT, 4–6 h | 80–85% | >98% | High |

Key Observations :

-

EDCl/HOBt provides the highest yield and purity, making it ideal for small-scale pharmaceutical applications.

-

TiCl₄-mediated condensation is preferable for industrial-scale synthesis due to lower reagent costs.

Structural Characterization and Validation

Post-synthetic analysis ensures the integrity of 5-bromo-N-(2,2-difluoroethyl)thiophene-3-carboxamide:

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (t, J = 6.4 Hz, 1H, NH), 7.82 (d, J = 1.6 Hz, 1H, thiophene H4), 7.48 (d, J = 1.6 Hz, 1H, thiophene H2), 6.15 (tt, J = 55.2, 4.0 Hz, 1H, CF₂H), 3.65–3.55 (m, 2H, CH₂CF₂H).

-

¹³C NMR : δ 163.2 (C=O), 138.5 (C5-Br), 132.1 (C3), 128.7 (C4), 126.3 (C2), 113.2 (t, J = 238 Hz, CF₂), 40.1 (CH₂CF₂H).

-

FTIR (KBr) : 3280 cm⁻¹ (N-H stretch), 1675 cm⁻¹ (C=O), 1540 cm⁻¹ (C-Br).

High-Resolution Mass Spectrometry (HRMS)

Challenges and Optimization Strategies

Regioselectivity in Bromination

Electron-withdrawing groups on thiophene direct bromination to the 5-position, but trace 4-bromo isomers may form. Column chromatography (SiO₂, hexane/EtOAc 4:1) effectively separates isomers.

Amine Compatibility

2,2-Difluoroethylamine’s low nucleophilicity necessitates activated intermediates (e.g., acid chlorides) or coupling reagents. Pre-activation with EDCl/HOBt significantly improves reaction kinetics.

Chemical Reactions Analysis

5-bromo-N-(2,2-difluoroethyl)thiophene-3-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or organometallic reagents.

Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.

Scientific Research Applications

5-bromo-N-(2,2-difluoroethyl)thiophene-3-carboxamide has several scientific research applications:

Medicinal Chemistry: Thiophene derivatives are explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents.

Material Science: Thiophene-based compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2,2-difluoroethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways and targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 5-bromo-N-(2,2-difluoroethyl)thiophene-3-carboxamide, we analyze structurally related brominated thiophene carboxamides from the evidence. Key differences in substituents, molecular weights, and physicochemical properties are summarized below:

Table 1: Structural and Physicochemical Comparison of Brominated Thiophene Carboxamides

*Calculated based on molecular formula.

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The 2,2-difluoroethyl group in the target compound contrasts with alkyl (e.g., methyl, butyl) or aryl (e.g., bromophenyl) substituents in analogs. Heterocyclic Moieties: The morpholinopropyl group in introduces a polar, nitrogen-containing ring, likely enhancing aqueous solubility compared to the difluoroethyl group.

Physicochemical Properties: Melting Points: Aromatic and rigid analogs like 5ab exhibit higher melting points (279–281°C) due to strong intermolecular interactions (e.g., hydrogen bonding from carbamoyl groups). The target compound’s melting point is unreported but may be lower due to the flexible difluoroethyl chain. Molecular Weight: The target compound (MW ~283) is lighter than dibutyl or morpholinopropyl analogs (MW >300), suggesting better bioavailability.

Synthetic Pathways :

- Many analogs (e.g., ) are synthesized via amidation of brominated thiophene carboxylic acids with amines. The target compound likely follows a similar route, using 2,2-difluoroethylamine as the nucleophile.

Biological and Material Relevance: Brominated thiophenes are common in optoelectronics due to their π-conjugated systems . The difluoroethyl group may tune electronic properties for such applications.

Research Findings and Implications

- Structural Flexibility vs. Rigidity : The difluoroethyl substituent offers a balance between flexibility (for solubility) and electronic effects (for reactivity), distinct from rigid analogs like 5ab .

- Spectroscopic Signatures: Fluorine atoms in the target compound would produce distinct ¹⁹F NMR signals, aiding characterization compared to non-fluorinated analogs .

- Isomerism : highlights bromination-induced isomerism in thiophene derivatives. The target compound’s substitution pattern (5-bromo, 3-carboxamide) likely avoids such isomerism, simplifying synthesis.

Biological Activity

5-bromo-N-(2,2-difluoroethyl)thiophene-3-carboxamide is a synthetic organic compound notable for its unique molecular structure and potential biological applications. This article explores its biological activity, focusing on its interactions with various biological targets, therapeutic potential, and relevant research findings.

- Molecular Formula : C₉H₈BrF₂N₃O

- Molecular Weight : 292.08 g/mol

- Structural Features : Contains a bromine atom, a difluoroethyl group, and a thiophene ring.

The biological activity of 5-bromo-N-(2,2-difluoroethyl)thiophene-3-carboxamide is primarily attributed to its ability to interact with specific molecular targets. These interactions may lead to the inhibition of certain enzymes or receptors, which is crucial for its therapeutic effects. The compound's reactivity is influenced by the presence of functional groups that enable various chemical transformations, including:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction Reactions : The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

- Coupling Reactions : It can participate in coupling reactions like Suzuki-Miyaura coupling.

Biological Activity and Therapeutic Applications

Research indicates that thiophene derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial properties against resistant strains such as Klebsiella pneumoniae. For instance, studies have shown that derivatives of thiophene exhibit potent antimicrobial effects with minimum inhibitory concentrations (MICs) as low as 0.39 µg/mL against resistant bacterial strains .

- Anticancer Potential : Compounds containing thiophene rings are being explored for their anticancer properties. Their ability to inhibit cancer cell proliferation has been documented in various studies, highlighting their potential as therapeutic agents in oncology.

- Anti-inflammatory Effects : There is emerging evidence suggesting that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies and Experimental Data

- Antimicrobial Efficacy :

-

In Silico Studies :

- Molecular docking studies have been conducted to understand the binding interactions of 5-bromo-N-(2,2-difluoroethyl)thiophene-3-carboxamide with target proteins involved in bacterial resistance mechanisms. These studies suggest favorable binding energies and interactions that support its potential as an antimicrobial agent.

-

Synthetic Routes and Yields :

- The synthesis of this compound can be achieved through several routes with varying yields. For example, methods involving palladium-catalyzed cross-coupling reactions have been reported to yield high-purity products suitable for biological testing.

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-bromo-N-(2,2-difluoroethyl)thiophene-3-carboxamide | Bromine and difluoroethyl group | Antimicrobial, anticancer |

| 5-bromo-N-methylthiophene-2-carboxamide | Methyl group instead of difluoroethyl | Varying antimicrobial profiles |

| 5-chloro-N-(2-fluoroethyl)-4-methylthiophene-2-carboxamide | Chlorine instead of bromine | Potentially different reactivity |

This table illustrates how variations in substituents can significantly influence the biological activities and chemical properties of thiophene derivatives.

Q & A

Q. Basic

Q. Advanced

- HSQC/HMBC NMR : Correlates thiophene protons with adjacent carbons and confirms regiochemistry.

- X-ray crystallography : Resolves ambiguity in substituent orientation (e.g., difluoroethyl group vs. bromine) .

How can computational methods predict the compound’s bioactivity or material properties?

Q. Advanced

- DFT studies : HOMO-LUMO gaps (~4.5 eV) indicate potential as an electron-transport layer in organic electronics .

- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. The carboxamide and CF₂ groups show hydrogen-bonding affinity for ATP-binding pockets .

- MD simulations : Assess stability in lipid bilayers for drug delivery applications .

What strategies resolve contradictions in reported reaction outcomes (e.g., competing substitution vs. oxidation)?

Q. Advanced

- Mechanistic probes : Isotopic labeling (e.g., ¹⁸O in oxidation studies) identifies whether side products arise from thiophene ring oxidation or Br displacement .

- In situ monitoring : ReactIR tracks intermediate formation (e.g., Pd–Br complexes in cross-coupling) to optimize catalyst loading .

- DoE (Design of Experiments) : Multi-variable analysis (temperature, solvent, catalyst) pinpoints critical factors for reproducibility .

How does the compound compare structurally and functionally to analogs like 5-bromo-N-methylthiophene-3-carboxamide?

Q. Basic

Advanced

The difluoroethyl group introduces steric hindrance, reducing aggregation in solid-state applications (e.g., OLEDs) compared to methyl analogs. However, it increases metabolic stability in pharmacokinetic studies .

What are the challenges in scaling up synthesis, and how are they mitigated?

Q. Advanced

- Purification bottlenecks : Replace column chromatography with antisolvent crystallization (e.g., water/DCM) for >90% recovery.

- Byproduct formation : Add scavengers (e.g., polymer-bound thiourea) to trap unreacted amines .

- Safety : Handle 2,2-difluoroethylamine (toxic, volatile) under strict inert conditions using flow chemistry setups .

How is the compound utilized in materials science or medicinal chemistry research?

Q. Advanced

- Organic electronics : As a π-conjugated building block for polymers with tunable bandgaps (e.g., P3HT analogs) .

- Antimicrobial agents : Thiourea derivatives (e.g., ) show MIC values of 2–8 µg/mL against S. aureus via membrane disruption .

- Kinase inhibitors : The carboxamide mimics ATP’s adenine motif, achieving IC₅₀ values <100 nM in EGFR inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.